2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile
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Overview
Description
2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile is an organic compound with the molecular formula C12H10ClNOS2. This compound is characterized by the presence of a chlorobenzoyl group, two methylthio groups, and an acrylonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile typically involves the reaction of 4-chlorobenzoyl chloride with 3,3-di(methylthio)acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzoyl derivatives
Scientific Research Applications
2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The presence of the chlorobenzoyl and methylthio groups allows it to form strong interactions with target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzoyl)-3,3-bis(methylthio)acrylonitrile
- 2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile
- 2-(4-Nitrobenzoyl)-3,3-di(methylthio)acrylonitrile
Uniqueness
2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the chlorobenzoyl and methylthio groups enhances its potential for various applications in scientific research and industry .
Properties
IUPAC Name |
2-(4-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS2/c1-16-12(17-2)10(7-14)11(15)8-3-5-9(13)6-4-8/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOAUUCWVZUUFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C(=O)C1=CC=C(C=C1)Cl)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380927 |
Source
|
Record name | 2-(4-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62455-56-5 |
Source
|
Record name | 2-(4-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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